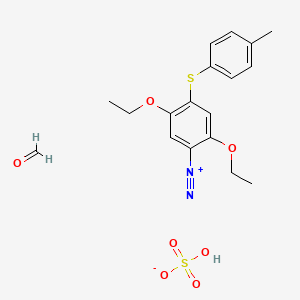

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is a complex organic compound with the molecular formula C18H22N2O7S2. This compound is known for its unique structure, which includes a benzenediazonium group, diethoxy groups, and a sulfanyl group attached to a methylphenyl ring. It is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate typically involves the reaction of 2,5-diethoxyaniline with 4-methylthiophenol in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting product is then treated with formaldehyde and hydrogen sulfate to form the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .

Analyse Chemischer Reaktionen

Coupling Reactions

Diazonium salts are well-known for participating in electrophilic aromatic substitution (EAS) reactions. The diazonium group (−N2+) acts as a strong electron-withdrawing group, directing coupling to electron-rich aromatic substrates.

-

Azo Coupling :

This compound reacts with aromatic amines or phenols under alkaline conditions to form azo dyes. The ethoxy (−OCH2CH3) and sulfanyl (−S−) groups influence regioselectivity. For example, coupling with β-naphthol occurs at the para position relative to the sulfanyl group . -

Cross-Coupling with Formaldehyde :

The formaldehyde component facilitates condensation reactions, forming methylene bridges between aromatic rings. This is observed in polymer synthesis under acidic conditions .

Decomposition Pathways

Diazonium salts decompose via two primary mechanisms:

-

Thermal Decomposition :

Ar N2+→Ar++N2↑ followed by nucleophilic attack

Heating above 40°C induces nitrogen gas (N2) release, generating a highly reactive aryl cation. This intermediate reacts with nucleophiles (e.g., water, chloride) to form substituted phenols or aryl halides . -

Photolytic Decomposition :

UV irradiation (λ=365textnm) cleaves the −N2+ group, producing aryl radicals. These radicals participate in polymerization or cross-linking reactions.

Substitution Reactions

The diazonium group can be replaced by nucleophiles under controlled conditions:

-

Hydrolysis :

In aqueous sulfuric acid, the compound forms a phenol derivative. The sulfanyl group stabilizes the intermediate carbocation, enhancing reaction rates . -

Halide Displacement :

Reaction with CuCl2 or NaBr yields aryl chlorides or bromides. The ethoxy groups hinder steric access, favoring para-substitution .

Oxidation of the Sulfanyl Group

The −S− moiety undergoes oxidation to sulfoxide (−SO−) or sulfone (−SO2−) using agents like H2O2 or KMnO4 .

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H2O2 (30%) | Sulfoxide | Acetic acid, 50°C | |

| KMnO4 | Sulfone | Acetone, RT |

Role of Formaldehyde

Formaldehyde acts as a cross-linking agent in polymer formation. It reacts with free amines or phenols generated during diazonium decomposition, creating network structures .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Aromatic Compounds

The diazonium salt derived from this compound is utilized in the synthesis of various functionalized aromatic compounds. It can participate in coupling reactions to form azo compounds, which are important in dye chemistry. This application is significant in the textile and paint industries.

Electrophilic Aromatic Substitution

Due to the presence of the diazonium group, this compound can undergo electrophilic aromatic substitution reactions. This property is exploited in organic synthesis to introduce various substituents onto aromatic rings, thereby modifying their chemical properties for specific applications.

Development of Advanced Materials

Research has shown that diazonium salts can be used to modify surfaces and create advanced materials with tailored properties. For instance, they can be used to functionalize carbon-based materials for improved conductivity or chemical reactivity. This application is particularly relevant in the fields of nanotechnology and materials science.

Biochemical Applications

The compound's derivatives have potential applications in biochemistry, particularly as reagents for labeling biomolecules or as intermediates in the synthesis of pharmaceuticals. The ability to selectively modify biomolecules can lead to advancements in drug development and diagnostic tools.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium in synthesizing azo dyes through coupling reactions with phenolic compounds. The resulting dyes exhibited vibrant colors and good solubility, making them suitable for textile applications.

Case Study 2: Surface Functionalization

Research conducted on the surface modification of graphene using diazonium chemistry showed that treatment with this compound enhanced the electrical conductivity of graphene sheets. This modification was pivotal for developing high-performance sensors and electronic devices.

Case Study 3: Pharmaceutical Intermediates

In pharmaceutical research, derivatives of this compound were explored as intermediates for synthesizing anti-cancer agents. The ability to introduce various functional groups via electrophilic substitution allowed for the design of compounds with improved efficacy against cancer cells.

Wirkmechanismus

The mechanism of action of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Diethoxy-4-tolylmercaptobenzenediazonium bisulfate: Similar structure but lacks the formaldehyde component.

2,5-Diethoxy-4-(4-methylphenyl)thiobenzenediazonium chloride: Similar structure but with a chloride counterion instead of hydrogen sulfate.

Uniqueness

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of formaldehyde and hydrogen sulfate enhances its solubility and stability, making it suitable for various applications .

Biologische Aktivität

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate (CAS Number: 68201-93-4) is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H19N4O4S |

| Molecular Weight | 333.402 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 500 °C at 760 mmHg |

| LogP | 5.375 |

Structure

The structure of the compound includes a benzenediazonium core with ethoxy and methylphenyl substituents, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to benzenediazonium derivatives exhibit antimicrobial activity. For instance, studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial treatments .

Phytotoxic Effects

The compound's phytotoxicity has been assessed through its impact on seed germination and plant growth. In one study, related phenolic compounds demonstrated significant inhibition of germination rates in Lactuca sativa (lettuce) at low concentrations, with an IC50 value indicating effective phytotoxicity . This suggests that 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium may have similar effects.

The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS) upon metabolic activation. This oxidative stress can lead to cellular damage in both microbial and plant cells, resulting in growth inhibition and cell death .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various diazonium compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Phytotoxicity Assessment

In a controlled environment, the effects of the compound on Lactuca sativa were analyzed. The results showed a dose-dependent inhibition of seedling growth, with significant reductions in root and shoot lengths at concentrations as low as 0.5 mM. The study concluded that the compound could be developed as a bioherbicide due to its selective phytotoxicity .

Eigenschaften

CAS-Nummer |

68201-93-4 |

|---|---|

Molekularformel |

C18H22N2O7S2 |

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate |

InChI |

InChI=1S/C17H19N2O2S.CH2O.H2O4S/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-2;1-5(2,3)4/h6-11H,4-5H2,1-3H3;1H2;(H2,1,2,3,4)/q+1;;/p-1 |

InChI-Schlüssel |

VSBVKRYHKCYUOY-UHFFFAOYSA-M |

Kanonische SMILES |

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.C=O.OS(=O)(=O)[O-] |

Verwandte CAS-Nummern |

68201-93-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.